5-Bromo-2-oxoindoline-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-oxoindoline-7-carbonitrile: is a heterocyclic organic compound with the molecular formula C₉H₅BrN₂O and a molecular weight of 237.05 g/mol . This compound is part of the indoline family, which is known for its significant biological and pharmacological properties . The structure of this compound includes a bromine atom at the 5th position, a carbonyl group at the 2nd position, and a nitrile group at the 7th position of the indoline ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-oxoindoline with bromine in the presence of a suitable solvent to yield 5-bromo-2-oxoindoline . This intermediate is then reacted with a cyanating agent under controlled conditions to form 5-Bromo-2-oxoindoline-7-carbonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-oxoindoline-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products:
Substitution Reactions: Products include various substituted indoline derivatives.
Reduction Reactions: Products include alcohol derivatives of the indoline ring.
Oxidation Reactions: Products include oxidized indoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-oxoindoline-7-carbonitrile is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various indoline derivatives, which are important in medicinal chemistry .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 5-Bromo-2-oxoindoline-7-carbonitrile is not fully elucidated. it is believed to interact with various molecular targets and pathways due to its structural features. The bromine atom and nitrile group may facilitate binding to specific enzymes or receptors, leading to biological effects . Further research is needed to fully understand the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
5-Bromo-2-oxoindoline: Lacks the nitrile group at the 7th position.
2-Oxoindoline-7-carbonitrile: Lacks the bromine atom at the 5th position.
5-Bromoindoline-7-carbonitrile: Lacks the carbonyl group at the 2nd position.
Uniqueness: 5-Bromo-2-oxoindoline-7-carbonitrile is unique due to the presence of both the bromine atom and the nitrile group on the indoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H5BrN2O |
---|---|
Molekulargewicht |
237.05 g/mol |
IUPAC-Name |
5-bromo-2-oxo-1,3-dihydroindole-7-carbonitrile |
InChI |
InChI=1S/C9H5BrN2O/c10-7-1-5-3-8(13)12-9(5)6(2-7)4-11/h1-2H,3H2,(H,12,13) |
InChI-Schlüssel |
WOOONLTZIWOQPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC(=C2)Br)C#N)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.